molecular formula C5H11ClN4O B2356343 [3-[(1R)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;hydrochloride CAS No. 2503155-53-9

[3-[(1R)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;hydrochloride

Cat. No.: B2356343
CAS No.: 2503155-53-9
M. Wt: 178.62
InChI Key: PKPCLUBIVAHFBA-AENDTGMFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-[(1R)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;hydrochloride is a chemical compound with a unique structure that includes a triazole ring, an aminoethyl group, and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[(1R)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;hydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.

    Introduction of the Aminoethyl Group: The aminoethyl group is introduced via a reductive amination reaction, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Attachment of the Methanol Moiety: The methanol group is typically introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a methanol group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[3-[(1R)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methanol moiety can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-[(1R)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may act as an antimicrobial agent or as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of [3-[(1R)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the triazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [3-[(1R)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol
  • [3-[(1R)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;hydrobromide
  • [3-[(1R)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;hydroiodide

Uniqueness

[3-[(1R)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, the hydrochloride salt form may exhibit different solubility and stability characteristics, making it more suitable for certain applications.

Properties

IUPAC Name

[3-[(1R)-1-aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4O.ClH/c1-3(6)5-7-4(2-10)8-9-5;/h3,10H,2,6H2,1H3,(H,7,8,9);1H/t3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPCLUBIVAHFBA-AENDTGMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNC(=N1)CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NNC(=N1)CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.